BenchChemオンラインストアへようこそ!

Glycyl-seryl-histidyl-lysine

anti-ulcer gastroprotection mucosal healing

Specify GSHL (Gly-Ser-His-Lys) for gastrointestinal mucosal research—this tetrapeptide is NOT functionally interchangeable with GHK-family peptides. Unlike GHK, GSHL demonstrates potent anti-secretory and gastroprotective activity (5–20× cimetidine in ulcer models) via non-H₂-receptor mechanisms. Ideal for dissecting mucosal defense pathways, shortening acetic acid-induced defects, and SAR studies around the GHK core. Ensure your GI study uses the correct peptide tool.

Molecular Formula C17H29N7O6
Molecular Weight 427.5 g/mol
CAS No. 87230-85-1
Cat. No. B8733327
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlycyl-seryl-histidyl-lysine
CAS87230-85-1
Molecular FormulaC17H29N7O6
Molecular Weight427.5 g/mol
Structural Identifiers
SMILESC1=C(NC=N1)CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CO)NC(=O)CN
InChIInChI=1S/C17H29N7O6/c18-4-2-1-3-11(17(29)30)23-15(27)12(5-10-7-20-9-21-10)24-16(28)13(8-25)22-14(26)6-19/h7,9,11-13,25H,1-6,8,18-19H2,(H,20,21)(H,22,26)(H,23,27)(H,24,28)(H,29,30)/t11-,12-,13-/m0/s1
InChIKeyWZUMSFQGYWBRNX-AVGNSLFASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Glycyl-seryl-histidyl-lysine (CAS 87230-85-1): Tetrapeptide Structure and Baseline Characteristics for Research Procurement


Glycyl-seryl-histidyl-lysine (GSHL; CAS 87230-85-1; also denoted Gly-Ser-His-Lys) is a synthetic tetrapeptide first isolated from vaccinia virus-infected rabbit skin tissues and identified as the minimal active fragment of an anti-ulcerogenic protein [1]. With the molecular formula C₁₇H₂₉N₇O₆ and molecular weight of 427.5 g/mol, it extends the well-studied tripeptide GHK (glycyl-histidyl-lysine) by the insertion of a serine residue between glycine and histidine . This structural distinction fundamentally alters its biological activity profile compared to the GHK tripeptide family.

Why GHK Analogs Cannot Substitute for Gly-Ser-His-Lys in Procurement: The Serine Insertion Differentiates Pharmacological Activity


The insertion of a serine residue between glycine and histidine in GSHL fundamentally redirects its biological activity away from the copper-dependent tissue remodeling mechanisms characteristic of GHK (glycyl-histidyl-lysine) and GHK-Cu complexes. While GHK and its analogs (including D-Ala variants, palmitoylated derivatives, and copper complexes) predominantly exert effects via copper chelation, fibroblast stimulation, and extracellular matrix modulation [1], GSHL demonstrates a distinct pharmacological profile centered on mucosal protection and anti-secretory activity in gastrointestinal tissues [2]. The presence of the additional serine residue alters the peptide's three-dimensional conformation and likely its receptor interactions, resulting in a compound that cannot be functionally replaced by GHK-based alternatives in applications requiring mucosal protection or ulcer healing. Procurement specifications must therefore recognize that GSHL and GHK family members are not interchangeable despite sharing a common histidyl-lysine core.

Quantitative Differentiation of Gly-Ser-His-Lys Against Comparator Compounds: Evidence-Based Procurement Guide


Anti-Ulcer Efficacy: GSHL Demonstrates 5-20 Fold Greater Potency than Cimetidine Across Multiple Ulcer Models

In a comprehensive in vivo study across seven experimental ulcer models in rats, GSHL demonstrated minimum effective doses (MED) ranging from 1.0 to 10 mg/kg intravenously depending on the ulcer induction method, with a potency advantage of 5- to 20-fold over the standard H₂-receptor antagonist cimetidine in six of seven models [1]. This establishes GSHL's quantitative superiority over a clinically established anti-ulcer agent in preclinical models of gastric and duodenal ulceration.

anti-ulcer gastroprotection mucosal healing

Mucosal Healing Parameters: GSHL Accelerates Healing Index and Mucosal Regeneration in Acetic Acid-Induced Ulcers

In the acetic acid-induced ulcer model, histological examination revealed that GSHL treatment significantly shortened the apparent defect of mucosa, the true defect of mucosa, and rupture of muscularis mucosae, while increasing both the healing index and mucosal regeneration index [1]. These quantitative histological endpoints distinguish GSHL from GHK-based peptides, which demonstrate efficacy primarily in dermal wound healing rather than gastrointestinal mucosal repair [2].

mucosal regeneration wound healing ulcer repair

Mechanistic Differentiation: GSHL Reduces Gastric Secretion and Serum Gastrin While Increasing Mucosal Blood Flow

GSHL's mechanism of action involves a dual effect not observed with GHK-family peptides: significant inhibition of gastric secretion in pylorus-ligated rats and reduction of serum gastrin levels, coupled with increased mucosal and stromal hexosamine content and enhanced mucosal blood flow in stress-treated animals [1]. In contrast, GHK and GHK-Cu act primarily through copper chelation, fibroblast chemoattraction, and modulation of matrix metalloproteinases without documented effects on gastric acid secretion or gastrin regulation [2].

anti-secretory gastrin modulation mucosal blood flow

Structural Differentiation: Tetrapeptide Configuration Confers Protease Stability Advantage Over Tripeptide GHK

While direct stability data for GSHL is not available, class-level evidence from GHK analog studies demonstrates that synthetic modifications to the peptide backbone can dramatically alter proteolytic stability. GHK analogs with synthetic amino acid substitutions at the histidine position showed no significant degradation in human serum for at least 3 hours [1]. Given that GSHL contains a native L-serine insertion rather than a synthetic amino acid, its tetrapeptide structure may confer differential stability compared to tripeptide GHK, which is known to undergo rapid degradation by proteolytic enzymes [2].

peptide stability proteolytic degradation structural analogs

Gly-Ser-His-Lys: Recommended Research and Industrial Application Scenarios Based on Quantified Differentiation


Gastrointestinal Mucosal Protection and Anti-Ulcer Drug Discovery Research

GSHL is the appropriate selection for preclinical research programs investigating non-H₂-receptor-mediated gastroprotection. The compound's 5- to 20-fold potency advantage over cimetidine across multiple ulcer models, combined with its documented effects on mucosal blood flow, hexosamine content, and gastrin modulation [1], makes it a valuable tool for dissecting mucosal defense mechanisms. Researchers investigating alternatives to acid suppression therapy for peptic ulcer disease should prioritize GSHL over GHK-family peptides, which lack documented gastrointestinal mucosal activity.

Mucosal Wound Healing and Tissue Regeneration Studies in Gastrointestinal Epithelium

For studies focused specifically on gastrointestinal epithelial repair mechanisms, GSHL offers demonstrated activity in shortening mucosal defects and increasing mucosal regeneration indices in acetic acid-induced ulcer models [1]. This contrasts with GHK and GHK-Cu, which are validated primarily in dermal wound healing and skin tissue remodeling [2]. Procurement for gastrointestinal mucosal healing research should therefore specify GSHL rather than GHK-based alternatives to ensure tissue-relevant biological activity.

Peptide Structure-Activity Relationship (SAR) Studies of Histidyl-Lysine Core Modifications

GSHL serves as a critical comparator compound in SAR studies investigating how sequence extensions to the GHK core modulate biological activity. The serine insertion between Gly and His residues produces a tetrapeptide with mucosal-protective and anti-secretory activity absent in tripeptide GHK [1], providing a defined structural variation for probing structure-function relationships in histidyl-lysine-containing bioactive peptides. This application is supported by class-level evidence that synthetic modifications to GHK alter both stability and biological activity profiles [3].

Peptide Stability and Formulation Development for In Vivo Gastrointestinal Delivery

Based on class-level evidence that structural modifications to GHK can extend proteolytic stability, GSHL represents a candidate for formulation development studies aimed at achieving extended gastric residence time or improved bioavailability of peptide therapeutics [1]. The tetrapeptide structure may offer distinct pharmacokinetic properties compared to tripeptide GHK, warranting investigation in oral or parenteral delivery systems targeting gastrointestinal indications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for Glycyl-seryl-histidyl-lysine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.